Cas no 1419747-72-0 (5-Bromo-2-(cyclobutylmethoxy)benzonitrile)

5-Bromo-2-(cyclobutylmethoxy)benzonitrile 化学的及び物理的性質
名前と識別子
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- 5-bromo-2-(cyclobutylmethoxy)benzonitrile
- FSQWQTPXOXDPHJ-UHFFFAOYSA-N
- 5-bromo-2-cyclobutylmethoxybenzonitrile
- Benzonitrile, 5-bromo-2-(cyclobutylmethoxy)-
- 5-Bromo-2-(cyclobutylmethoxy)benzonitrile
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- インチ: 1S/C12H12BrNO/c13-11-4-5-12(10(6-11)7-14)15-8-9-2-1-3-9/h4-6,9H,1-3,8H2
- InChIKey: FSQWQTPXOXDPHJ-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=C(C#N)C=1)OCC1CCC1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 256
- トポロジー分子極性表面積: 33
5-Bromo-2-(cyclobutylmethoxy)benzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD12144659-1g |
5-Bromo-2-(cyclobutylmethoxy)benzonitrile |
1419747-72-0 | 95+% | 1g |
$673 | 2024-07-23 | |
Chemenu | CM321572-1g |
5-Bromo-2-(cyclobutylmethoxy)benzonitrile |
1419747-72-0 | 95% | 1g |
$636 | 2021-06-15 | |
Alichem | A019100569-1g |
5-Bromo-2-(cyclobutylmethoxy)benzonitrile |
1419747-72-0 | 95% | 1g |
737.48 USD | 2021-06-17 | |
Chemenu | CM321572-1g |
5-Bromo-2-(cyclobutylmethoxy)benzonitrile |
1419747-72-0 | 95% | 1g |
$636 | 2023-01-19 |
5-Bromo-2-(cyclobutylmethoxy)benzonitrile 関連文献
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
5-Bromo-2-(cyclobutylmethoxy)benzonitrileに関する追加情報
Recent Advances in the Study of 5-Bromo-2-(cyclobutylmethoxy)benzonitrile (CAS: 1419747-72-0) in Chemical Biology and Pharmaceutical Research
The compound 5-Bromo-2-(cyclobutylmethoxy)benzonitrile (CAS: 1419747-72-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique brominated benzonitrile core and cyclobutylmethoxy substituent, has shown promising potential in various therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of novel bioactive compounds, particularly in the development of kinase inhibitors and other small-molecule therapeutics. The compound's structural features make it a valuable scaffold for medicinal chemistry, enabling the exploration of diverse pharmacological activities.
One of the most notable applications of 5-Bromo-2-(cyclobutylmethoxy)benzonitrile is its use in the synthesis of selective kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer, inflammation, and neurodegenerative disorders. Recent research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinase targets, with improved selectivity and reduced off-target effects. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's utility in developing inhibitors for the JAK family of kinases, which are implicated in autoimmune diseases and hematologic malignancies.
In addition to its role in kinase inhibitor development, 5-Bromo-2-(cyclobutylmethoxy)benzonitrile has also been investigated for its potential in targeting G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins involved in numerous physiological processes, making them attractive targets for drug discovery. Recent findings suggest that modifications to the benzonitrile core can enhance binding affinity and selectivity for specific GPCR subtypes. This has opened new avenues for the design of therapeutics for conditions such as pain management, cardiovascular diseases, and metabolic disorders.
The synthetic accessibility of 5-Bromo-2-(cyclobutylmethoxy)benzonitrile further underscores its importance in drug discovery. Recent advancements in synthetic methodologies have enabled the efficient production of this compound and its derivatives, facilitating high-throughput screening and structure-activity relationship (SAR) studies. For example, a 2022 study in Organic Letters described a novel catalytic system for the bromination of benzonitrile derivatives, significantly improving the yield and purity of 5-Bromo-2-(cyclobutylmethoxy)benzonitrile. Such innovations are critical for accelerating the discovery of new drug candidates.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of 5-Bromo-2-(cyclobutylmethoxy)benzonitrile-based compounds. Issues such as metabolic stability, bioavailability, and toxicity need to be addressed to translate these findings into clinically viable therapies. Ongoing research is focused on leveraging computational modeling and in vitro assays to predict and mitigate these challenges. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive further progress in this area.
In conclusion, 5-Bromo-2-(cyclobutylmethoxy)benzonitrile (CAS: 1419747-72-0) represents a versatile and valuable scaffold in chemical biology and pharmaceutical research. Its applications in kinase inhibitor development, GPCR targeting, and other therapeutic areas highlight its potential to contribute to the discovery of novel drugs. Continued research and innovation in synthetic chemistry and drug design will be essential to fully realize the therapeutic potential of this compound and its derivatives.
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